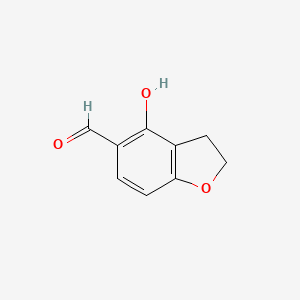

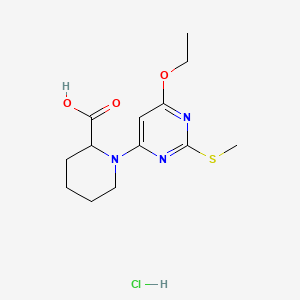

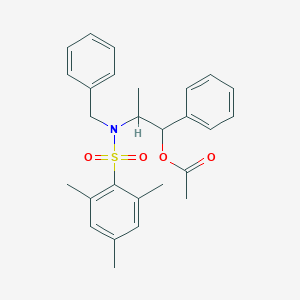

3,3'-Dihydroxy-beta,kappa-caroten-6'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-HYDROXY-1,2,2-TRIMÉTHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMÉTHYLCYCLOHEX-1-ÈN-1-YL)-4,8,13,17-TÉTRAMÉTHYLNONADÉCA-2,4,6,8,10,12,14,16,18-NONAÈN-1-ONE est un composé organique complexe avec une structure unique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1-(4-HYDROXY-1,2,2-TRIMÉTHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMÉTHYLCYCLOHEX-1-ÈN-1-YL)-4,8,13,17-TÉTRAMÉTHYLNONADÉCA-2,4,6,8,10,12,14,16,18-NONAÈN-1-ONE implique probablement plusieurs étapes, y compris la formation des cycles cyclopentyle et cyclohexyle, suivie de l’introduction de groupes hydroxyles et de la chaîne nonadéca conjuguée. Des conditions de réaction spécifiques, telles que la température, la pression et les catalyseurs, seraient optimisées pour atteindre des rendements et une pureté élevés.

Méthodes de production industrielle

La production industrielle de ce composé nécessiterait des méthodes évolutives et rentables. Cela pourrait impliquer des réacteurs à écoulement continu, des techniques de purification avancées et des mesures strictes de contrôle de la qualité pour assurer la cohérence et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions

1-(4-HYDROXY-1,2,2-TRIMÉTHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMÉTHYLCYCLOHEX-1-ÈN-1-YL)-4,8,13,17-TÉTRAMÉTHYLNONADÉCA-2,4,6,8,10,12,14,16,18-NONAÈN-1-ONE peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyles peuvent être oxydés pour former des cétones ou des aldéhydes.

Réduction : Les doubles liaisons conjuguées peuvent être réduites en liaisons simples.

Substitution : Les groupes hydroxyles peuvent être substitués par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.

Réduction : Du gaz hydrogène (H2) avec un catalyseur au palladium (Pd/C) sous haute pression.

Substitution : Des agents halogénants comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des cétones, tandis que la réduction pourrait donner lieu à des hydrocarbures entièrement saturés.

Applications de recherche scientifique

1-(4-HYDROXY-1,2,2-TRIMÉTHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMÉTHYLCYCLOHEX-1-ÈN-1-YL)-4,8,13,17-TÉTRAMÉTHYLNONADÉCA-2,4,6,8,10,12,14,16,18-NONAÈN-1-ONE pourrait avoir diverses applications dans la recherche scientifique, notamment :

Chimie : En tant que composé modèle pour étudier des réactions organiques complexes.

Biologie : Utilisation potentielle dans l’étude des processus cellulaires impliquant des groupes hydroxyles et des systèmes conjugués.

Médecine : Investigation de son potentiel en tant qu’agent thérapeutique en raison de sa structure unique.

Industrie : Applications possibles en science des matériaux et en nanotechnologie.

Applications De Recherche Scientifique

1-(4-HYDROXY-1,2,2-TRIMETHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMETHYLCYCLOHEX-1-EN-1-YL)-4,8,13,17-TETRAMETHYLNONADECA-2,4,6,8,10,12,14,16,18-NONAEN-1-ONE could have various applications in scientific research, including:

Chemistry: As a model compound for studying complex organic reactions.

Biology: Potential use in studying cellular processes involving hydroxyl groups and conjugated systems.

Medicine: Investigating its potential as a therapeutic agent due to its unique structure.

Industry: Possible applications in materials science and nanotechnology.

Mécanisme D'action

Le mécanisme par lequel 1-(4-HYDROXY-1,2,2-TRIMÉTHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMÉTHYLCYCLOHEX-1-ÈN-1-YL)-4,8,13,17-TÉTRAMÉTHYLNONADÉCA-2,4,6,8,10,12,14,16,18-NONAÈN-1-ONE exerce ses effets dépendrait de ses interactions avec les cibles moléculaires. Cela pourrait inclure :

Enzymes : Inhibition ou activation d’enzymes spécifiques.

Récepteurs : Liaison aux récepteurs cellulaires pour moduler les voies de signalisation.

Voies : Implication dans les voies métaboliques ou de signalisation.

Comparaison Avec Des Composés Similaires

Composés similaires

1-(4-HYDROXY-1,2,2-TRIMÉTHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMÉTHYLCYCLOHEX-1-ÈN-1-YL)-4,8,13,17-TÉTRAMÉTHYLNONADÉCA-2,4,6,8,10,12,14,16,18-NONAÈN-1-ONE : peut être comparé à d’autres composés présentant des groupes hydroxyles et des systèmes conjugués, tels que :

Propriétés

IUPAC Name |

19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-(4-hydroxy-1,2,2-trimethylcyclopentyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIRVAXUEZSDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861952 |

Source

|

| Record name | 3,3'-Dihydroxy-beta,kappa-caroten-6'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504211.png)

![1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12504233.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)

![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)